1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione
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Overview
Description
o-Veratril: is a chemical compound known for its role in various chemical reactions and applications. It is a derivative of veratryl alcohol, which is a key substrate in lignin degradation processes. The compound is characterized by its aromatic structure and the presence of methoxy groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Vanillin: The synthesis of o-Veratril often begins with the methylation of vanillin using dimethyl sulfate and sodium hydroxide at 100°C for 2 hours, yielding veratraldehyde.
Reduction of Veratraldehyde: Veratraldehyde is then reduced using lithium borohydride in an ethanol-tetrahydrofuran mixture (1:1 v/v) at reflux for 4 hours to produce veratryl alcohol.
Synthesis of Veratryl Bromide: Veratryl alcohol is treated with red phosphorus and bromine in carbon tetrachloride at 60°C for 2 hours to form veratryl bromide.
Formation of Veratryl Cyanide: Finally, veratryl bromide is treated with potassium cyanide to yield veratryl cyanide, which is an intermediate for the preparation of various derivatives.
Industrial Production Methods: The industrial production of o-Veratril follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Veratril undergoes oxidation reactions to form veratraldehyde.
Reduction: The compound can be reduced to veratryl alcohol using reducing agents such as lithium borohydride.
Substitution: o-Veratril can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium borohydride in ethanol-tetrahydrofuran mixture at reflux.
Substitution: Various nucleophiles and electrophiles under controlled temperature and solvent conditions.
Major Products Formed:
Veratraldehyde: Formed through oxidation reactions.
Veratryl Alcohol: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Lignin Degradation: o-Veratril is a key substrate in the study of lignin degradation, particularly in the action of lignin peroxidase enzymes.
Biology:
Enzyme Studies: o-Veratril is used to study the binding mechanisms and action of lignin peroxidase enzymes, providing insights into enzyme-substrate interactions.
Medicine:
Drug Development: Derivatives of o-Veratril are explored for their potential therapeutic applications, including as intermediates in the synthesis of antibiotic derivatives.
Industry:
Mechanism of Action
The mechanism of action of o-Veratril involves its interaction with specific enzymes and catalysts. In the case of lignin peroxidase, o-Veratril binds to the enzyme’s active site, where it undergoes oxidation. The interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues at the active site . The oxidation process involves the transfer of electrons from o-Veratril to the enzyme, leading to the formation of oxidized products such as veratraldehyde.
Comparison with Similar Compounds
Veratryl Alcohol: A precursor to o-Veratril, used in similar applications and reactions.
Veratraldehyde: An oxidized product of o-Veratril, used in various chemical syntheses.
Benzodiazepines: Although structurally different, benzodiazepines share some pharmacological properties with o-Veratril derivatives.
Uniqueness: o-Veratril is unique due to its specific role in lignin degradation and its versatility in undergoing various chemical reactions. Its ability to act as a substrate for lignin peroxidase and its applications in biorefineries and drug development highlight its distinct properties compared to other similar compounds.
Properties
CAS No. |
5653-58-7 |
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Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
1,2-bis(2,3-dimethoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O6/c1-21-13-9-5-7-11(17(13)23-3)15(19)16(20)12-8-6-10-14(22-2)18(12)24-4/h5-10H,1-4H3 |
InChI Key |
WTYIINHUZYFNMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C(=O)C2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
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